5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that belongs to the class of pyrimidinetriones It is characterized by the presence of a bromobenzylidene group attached to the pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 2-bromobenzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a base like sodium hydride (NaH).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include oxidized derivatives, such as carboxylic acids or ketones.
Reduction Reactions: Products include reduced derivatives, such as alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. For example, as an anti-tubercular agent, it is believed to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their anti-fibrotic and anti-tumor activities.
Substituted Benzamides: These compounds also feature a benzylidene group and have shown potential in various medicinal applications.
Uniqueness
5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential as an anti-tubercular agent sets it apart from other similar compounds.
Properties
CAS No. |
57270-77-6 |
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Molecular Formula |
C11H7BrN2O3 |
Molecular Weight |
295.09 g/mol |
IUPAC Name |
5-[(2-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-4-2-1-3-6(8)5-7-9(15)13-11(17)14-10(7)16/h1-5H,(H2,13,14,15,16,17) |
InChI Key |
RKGKIGKAOFHESE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)Br |
Origin of Product |
United States |
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